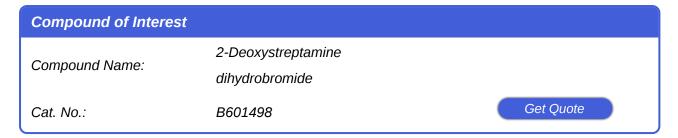


A Technical Guide to the Solubility of 2-Deoxystreptamine Dihydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2- Deoxystreptamine dihydrobromide**, a key chemical entity in the landscape of aminoglycoside antibiotics. Understanding the solubility of this compound is critical for its application in research and pharmaceutical development, impacting everything from reaction kinetics to formulation and bioavailability. This document offers a summary of available solubility data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Core Data: Solubility Profile

Quantitative solubility data for **2-Deoxystreptamine dihydrobromide** in common laboratory solvents is not readily available in published literature. However, qualitative descriptors have been reported, which are summarized in the table below. It is important to note that "slight" solubility suggests that while the compound does dissolve to some extent, it is not freely soluble. For applications requiring high concentrations, alternative solvent systems or formulation strategies may be necessary.



Solvent	Temperature	Reported Solubility
Water	Not Specified	Slightly Soluble[1][2]
Methanol	Heated	Slightly Soluble[1][2]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like **2-Deoxystreptamine dihydrobromide**, based on the widely accepted shake-flask method. This method is considered the gold standard for its reliability in establishing solubility equilibrium.

Objective: To determine the concentration of a saturated solution of **2-Deoxystreptamine dihydrobromide** in a specific solvent at a controlled temperature.

Materials:

- 2-Deoxystreptamine dihydrobromide
- Solvent of interest (e.g., Water, Methanol)
- Volumetric flasks
- Analytical balance
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
- Vials for sample collection



Methodology:

- Preparation of Supersaturated Solution:
 - Accurately weigh an amount of 2-Deoxystreptamine dihydrobromide that is in excess of
 its expected solubility and add it to a known volume of the solvent in a sealed container
 (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure
 that equilibrium is reached from a state of supersaturation.

· Equilibration:

- Place the sealed container in a thermostatically controlled shaker or incubator set to the desired temperature.
- Agitate the mixture for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. A common duration is 24 to 48 hours, but the optimal time should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

Phase Separation:

- After the equilibration period, allow the suspension to stand undisturbed at the controlled temperature for a short period to allow larger particles to settle.
- To separate the solid phase from the saturated solution, centrifuge the suspension at a high speed. This will pellet the undissolved solid at the bottom of the container.

Sample Collection and Preparation:

- Carefully withdraw an aliquot of the clear supernatant using a syringe.
- Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 μm PTFE) into a clean vial. This step is crucial to remove any remaining fine particles that could lead to an overestimation of the solubility.
- If necessary, dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.



· Quantification:

- Analyze the concentration of 2-Deoxystreptamine dihydrobromide in the prepared sample using a validated analytical method, such as HPLC.
- Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.
- Data Reporting:
 - Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (M), at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.



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Caption: Workflow for Equilibrium Solubility Determination.

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